Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a hexahydropyrrolo[1,2-A]pyrazine ring fused with a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl trifluoropyruvate with methyl ketones and diamines in a solvent such as 1,4-dioxane. The reaction mixture is stirred at room temperature for several days to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Hexahydropyrrolo[1,2-a]imidazol-5-ones
- Hexahydropyrrolo[1,2-a]pyrimidin-6-ones
- Pyrrolo[1,2-a]pyrazine-1,4-dione
Uniqueness
Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate stands out due to its unique combination of a fluorinated benzoate moiety and a hexahydropyrrolo[1,2-A]pyrazine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19FN2O2 |
---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
methyl 4-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-fluorobenzoate |
InChI |
InChI=1S/C15H19FN2O2/c1-20-15(19)13-5-4-11(9-14(13)16)18-8-7-17-6-2-3-12(17)10-18/h4-5,9,12H,2-3,6-8,10H2,1H3/t12-/m0/s1 |
InChI Key |
ILRFEGNRSQTCIW-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCN3CCC[C@H]3C2)F |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCN3CCCC3C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.